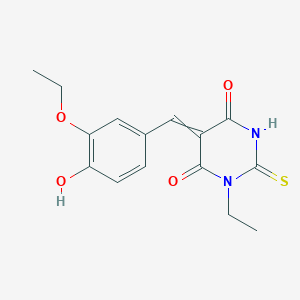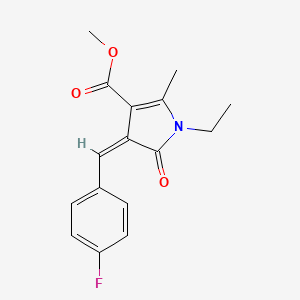![molecular formula C23H19N3O B5907890 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B5907890.png)
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide (referred to as MIPA) is a chemical compound that has been subject to scientific research for its potential applications in medicine. MIPA is a member of the imidazoacridinone family, which has been shown to have anticancer properties.
Mecanismo De Acción
The mechanism of action of MIPA involves the inhibition of DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription. MIPA binds to the DNA-topoisomerase complex and prevents the enzyme from carrying out its function, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MIPA has been shown to have low toxicity in normal cells and high selectivity for cancer cells. It has been shown to induce G2/M cell cycle arrest, which is associated with the inhibition of DNA replication and cell division. MIPA has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MIPA is its selectivity for cancer cells, which makes it a potential candidate for cancer treatment. It has also been shown to have low toxicity in normal cells, which is important for minimizing side effects. However, MIPA has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of MIPA for clinical use.
Direcciones Futuras
There are several future directions for the research on MIPA. One direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to study its efficacy in animal models and clinical trials. Further studies are also needed to optimize its formulation and delivery for clinical use. Finally, the mechanism of action of MIPA needs to be further elucidated to understand its potential for cancer treatment.
Métodos De Síntesis
MIPA can be synthesized using a multi-step process involving the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridine with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure MIPA.
Aplicaciones Científicas De Investigación
MIPA has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, a process of programmed cell death. MIPA has been tested on various types of cancer cells, including breast cancer, leukemia, and lung cancer. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
(E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-14-15-26-20(16-17)24-22(19-10-6-3-7-11-19)23(26)25-21(27)13-12-18-8-4-2-5-9-18/h2-16H,1H3,(H,25,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBIVWUYLFPRD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)
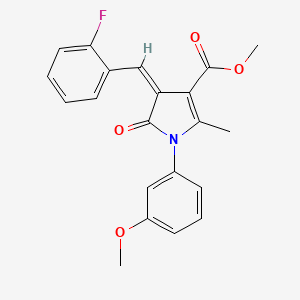
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907830.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907836.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5907849.png)
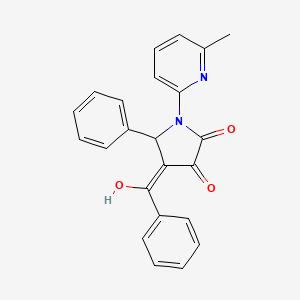
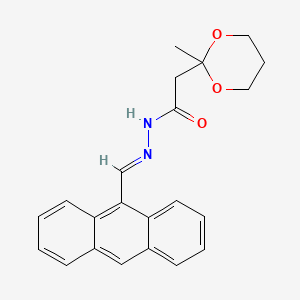
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
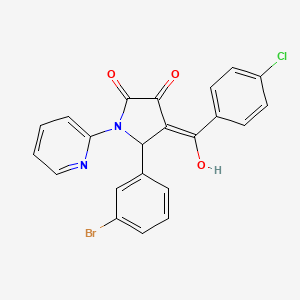
![4'-[(4-ethoxy-3-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907896.png)
![6-acetyl-2-[4-(dimethylamino)benzylidene]-7-methyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5907902.png)
